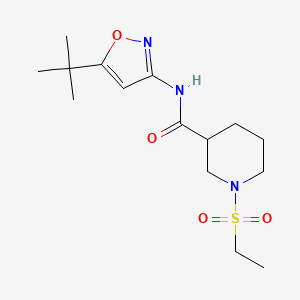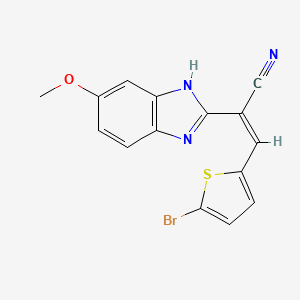![molecular formula C15H20FNO2 B5338811 1-[(4-fluorophenoxy)acetyl]azocane](/img/structure/B5338811.png)
1-[(4-fluorophenoxy)acetyl]azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenoxy)acetyl]azocane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-[(4-fluorophenoxy)acetyl]azocane is not fully understood. However, it has been shown to modulate the activity of specific neuronal pathways in the brain. This compound has been shown to bind to specific receptors in the brain, leading to the activation or inhibition of specific neuronal pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. This compound has also been shown to have anti-inflammatory properties and can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-fluorophenoxy)acetyl]azocane in lab experiments include its specificity and potency. This compound has been shown to have a high affinity for specific receptors in the brain, making it a useful tool for studying specific neuronal pathways. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers and subjects.
Direcciones Futuras
There are several future directions for the study of 1-[(4-fluorophenoxy)acetyl]azocane. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. Another direction is the use of this compound as a tool in neuroscience research to study the function of specific neuronal pathways. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound in drug discovery and neuroscience research.
Métodos De Síntesis
The synthesis of 1-[(4-fluorophenoxy)acetyl]azocane has been achieved through different methods. One of the most common methods involves the reaction of 4-fluorophenol with acetyl chloride to form 4-fluorophenyl acetate. The resulting compound is then reacted with azocane to form this compound. This method has been optimized to increase yield and purity.
Aplicaciones Científicas De Investigación
1-[(4-fluorophenoxy)acetyl]azocane has been studied for its potential applications in various fields such as drug discovery, cancer research, and neuroscience. It has been shown to have potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a tool in neuroscience research to study the function of specific neuronal pathways.
Propiedades
IUPAC Name |
1-(azocan-1-yl)-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-13-6-8-14(9-7-13)19-12-15(18)17-10-4-2-1-3-5-11-17/h6-9H,1-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGWOPOTJPNRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol](/img/structure/B5338728.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5338740.png)
![2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine](/img/structure/B5338744.png)

![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-phenylmorpholine](/img/structure/B5338765.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5338777.png)

![(4aS*,8aR*)-1-isobutyl-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338797.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5338805.png)
![6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5338817.png)
![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5338826.png)
![3,4-dimethyl-6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5338831.png)

![3-[(dimethylamino)methyl]-1-(3-fluoro-2-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5338844.png)
